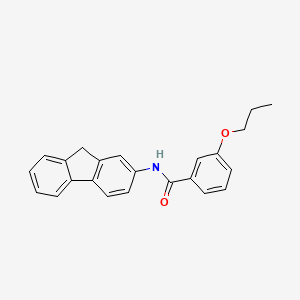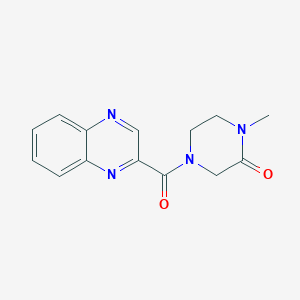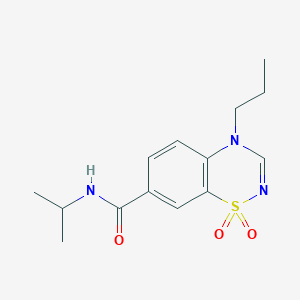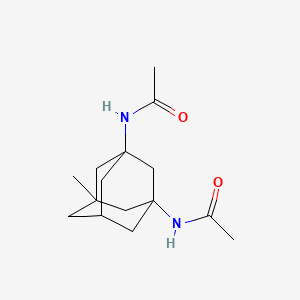
N-(9H-fluoren-2-yl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-3-propoxybenzamide: is an organic compound that belongs to the class of benzamides It features a fluorene moiety attached to a benzamide structure, with a propoxy group at the para position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)-3-propoxybenzamide typically involves the following steps:
Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is first functionalized to introduce the desired substituents. This can be achieved through various reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Amidation Reaction: The functionalized fluorene derivative is then reacted with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(9H-fluoren-2-yl)-3-propoxybenzamide can undergo oxidation reactions, particularly at the fluorene moiety, to form fluorenone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Various substitution reactions can occur at the benzamide ring, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
Chemistry: N-(9H-fluoren-2-yl)-3-propoxybenzamide is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new drugs with specific therapeutic targets.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-3-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the benzamide group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
N-(9H-fluoren-2-yl)benzamide: Lacks the propoxy group, resulting in different chemical and physical properties.
N-(9H-fluoren-2-yl)-3-methoxybenzamide: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.
N-(9H-fluoren-2-yl)-3-ethoxybenzamide: Features an ethoxy group, which affects its solubility and interaction with other molecules.
Uniqueness: N-(9H-fluoren-2-yl)-3-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-12-26-20-8-5-7-17(15-20)23(25)24-19-10-11-22-18(14-19)13-16-6-3-4-9-21(16)22/h3-11,14-15H,2,12-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDFDRDFTWGQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5052967.png)
![(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5052975.png)
![4-(3-Fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5052987.png)
![2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5052991.png)
![2-[Tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride](/img/structure/B5052994.png)
![3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5053019.png)
![4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5053023.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5053046.png)
![(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one](/img/structure/B5053054.png)


